molecular formula C16H15NO4 B2967602 3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid CAS No. 924865-93-0

3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

Cat. No. B2967602
CAS RN: 924865-93-0
M. Wt: 285.299
InChI Key: OSLSOBQKKIUHIC-VMPITWQZSA-N
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Description

“3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of “3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with methoxy and pyridin-2-ylmethoxy groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Leukotriene Synthesis Inhibition

One application involves the development of inhibitors for the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene synthesis. A derivative, described as a potent and selective FLAP inhibitor, has shown promise in vitro and in vivo for the inhibition of leukotriene synthesis. This compound has demonstrated efficacy in a murine model of allergen-induced asthma and completed phase 1 trials in healthy volunteers, showcasing its potential for clinical development in asthma and allergy treatments (Hutchinson et al., 2009).

Molecular Structure and Chemistry

Research into the molecular structure and chemistry of related compounds includes studies on demethylation processes for key starting materials in preclinical candidates, revealing adaptations to facilitate product isolation and the relationship between solvent extractions and stoichiometry on a multikilogram scale (Schmid et al., 2004). Another study focused on the structural investigation of a related compound through X-ray crystallography, spectroscopy, and DFT calculations, providing insights into the stabilization forces and vibrational modes of the compound (Venkatesan et al., 2016).

Photophysical Properties and Coordination Polymers

Further research explored the synthesis of lanthanide-based coordination polymers assembled from derivatives, investigating their crystal structures and photophysical properties. These studies offer insights into the potential applications of these compounds in material science, particularly in the development of materials with specific luminescent properties (Sivakumar et al., 2011).

Antimicrobial Activity

Another area of application is the investigation of fatty alkenoates derived from related compounds for their antimicrobial activity. This research contributes to the search for new antimicrobial agents with potential applications in treating infections (Rauf & Parveen, 2005).

properties

IUPAC Name

(E)-3-[5-methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-6-7-15(12(10-14)5-8-16(18)19)21-11-13-4-2-3-9-17-13/h2-10H,11H2,1H3,(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLSOBQKKIUHIC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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